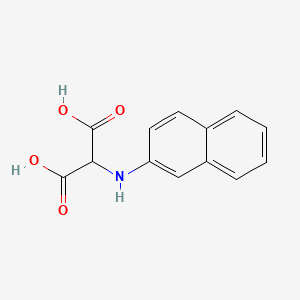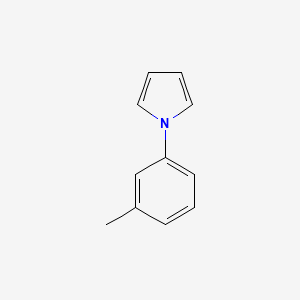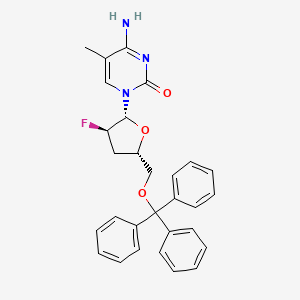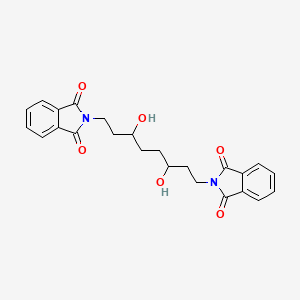
(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) is a complex organic compound with a unique structure It is characterized by a tetrahydro-1,4-methanonaphthalene core, which is bis-substituted with methylene groups and further functionalized with 4-methylbenzene-1-sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-1,4-methanonaphthalene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The resulting adduct is then subjected to further functionalization to introduce the methylene groups and the sulfonate esters.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The methylene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonate esters can be reduced to form alcohols.
Substitution: The sulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities. For instance, they could be investigated for their interactions with enzymes or receptors.
Medicine
In medicine, this compound or its derivatives might be studied for their potential therapeutic effects. This includes exploring their efficacy as drug candidates for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the methylene and sulfonate groups.
1,4-Methanonaphthalene: Lacks the tetrahydro and methylene groups.
4-Methylbenzenesulfonate Esters: Compounds with similar sulfonate ester groups but different core structures.
Uniqueness
The uniqueness of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) lies in its combination of a rigid bicyclic core with flexible methylene linkers and reactive sulfonate ester groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
56306-52-6 |
|---|---|
分子式 |
C27H28O6S2 |
分子量 |
512.6 g/mol |
IUPAC名 |
[10-[(4-methylphenyl)sulfonyloxymethyl]-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H28O6S2/c1-18-7-11-20(12-8-18)34(28,29)32-16-26-24-15-25(23-6-4-3-5-22(23)24)27(26)17-33-35(30,31)21-13-9-19(2)10-14-21/h3-14,24-27H,15-17H2,1-2H3 |
InChIキー |
RGYGBQIJJSZHDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



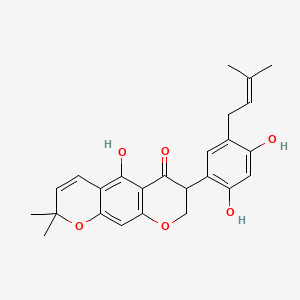


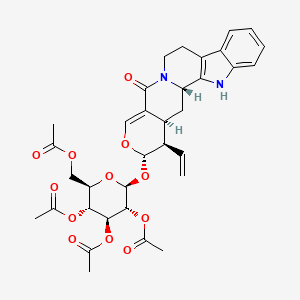
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
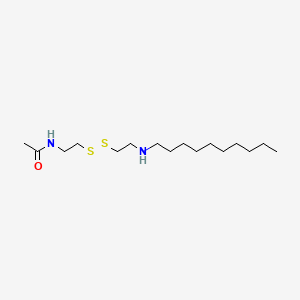
![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
